molecular formula C7H4Cl2N2O B11765010 Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- CAS No. 78998-28-4

Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl-

Cat. No.: B11765010
CAS No.: 78998-28-4
M. Wt: 203.02 g/mol
InChI Key: YSVQLNNTDFNERA-UHFFFAOYSA-N
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Description

Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of both nitrogen and oxygen atoms within its ring structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloro-2-methylpyridine with suitable reagents to form the oxazole ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Isoxazole Derivatives: Compounds with a similar oxazole ring but differing in the position of the nitrogen and oxygen atoms.

Uniqueness

Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

78998-28-4

Molecular Formula

C7H4Cl2N2O

Molecular Weight

203.02 g/mol

IUPAC Name

4,6-dichloro-2-methyl-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H4Cl2N2O/c1-3-10-6-4(12-3)2-5(8)11-7(6)9/h2H,1H3

InChI Key

YSVQLNNTDFNERA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=C(C=C2O1)Cl)Cl

Origin of Product

United States

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